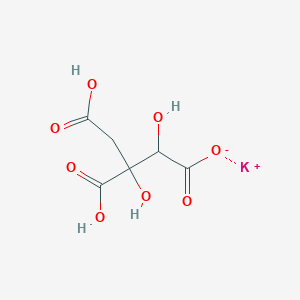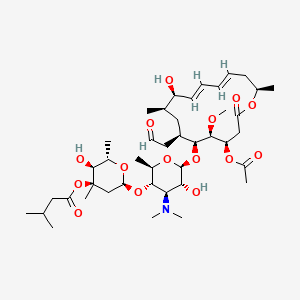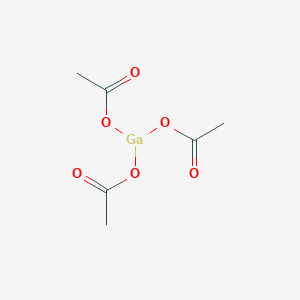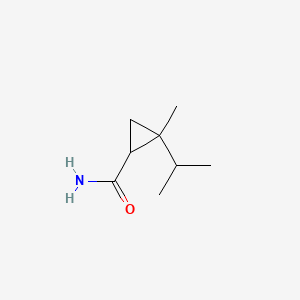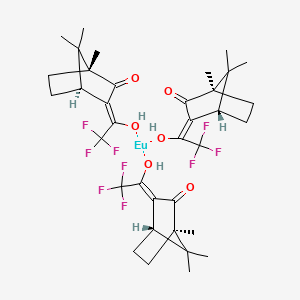
(+)-Eu(tfc)3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Eu(tfc)3, also known as tris(3-trifluoroacetylcamphorato)europium(III), is a coordination compound of europium. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications. The compound consists of a europium ion coordinated with three trifluoroacetylcamphorate ligands, which contribute to its stability and luminescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Eu(tfc)3 typically involves the reaction of europium chloride with 3-trifluoroacetylcamphor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction conditions include:
Temperature: Room temperature to reflux conditions
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
The reaction proceeds as follows:
EuCl3+3C10H13F3O2→Eu(C10H13F3O2)3+3NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Eu(tfc)3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium(IV) complexes.
Reduction: Reduction reactions can convert europium(III) to europium(II) complexes.
Substitution: Ligand substitution reactions can occur, where the trifluoroacetylcamphorate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Various ligands such as phosphines or amines
Major Products Formed
Oxidation: Europium(IV) complexes
Reduction: Europium(II) complexes
Substitution: New europium complexes with different ligands
Aplicaciones Científicas De Investigación
(+)-Eu(tfc)3 has a wide range of applications in scientific research, including:
Chemistry: Used as a luminescent probe in various chemical analyses and reactions.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the development of luminescent materials and devices, such as light-emitting diodes (LEDs) and display technologies.
Mecanismo De Acción
The luminescent properties of (+)-Eu(tfc)3 are primarily due to the europium ion’s ability to absorb and emit light. The trifluoroacetylcamphorate ligands enhance the europium ion’s luminescence by transferring energy to the europium ion through a process known as ligand-to-metal charge transfer (LMCT). This process involves the excitation of the ligand, followed by energy transfer to the europium ion, resulting in the emission of light.
Comparación Con Compuestos Similares
(+)-Eu(tfc)3 can be compared with other europium complexes such as:
- Tris(dipivaloylmethanato)europium(III)
- Tris(thenoyltrifluoroacetonato)europium(III)
- Tris(acetylacetonato)europium(III)
These compounds also exhibit luminescent properties but differ in their ligand structures and luminescence efficiency. This compound is unique due to its trifluoroacetylcamphorate ligands, which provide enhanced stability and luminescence compared to other europium complexes.
Propiedades
Fórmula molecular |
C36H45EuF9O6 |
|---|---|
Peso molecular |
896.7 g/mol |
Nombre IUPAC |
europium;(1R,3Z,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/3C12H15F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7-;/t3*6-,11+;/m111./s1 |
Clave InChI |
YXJPWWGLCOPUGI-KDMOJBFPSA-N |
SMILES isomérico |
C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.[Eu] |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


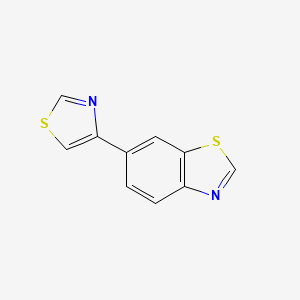

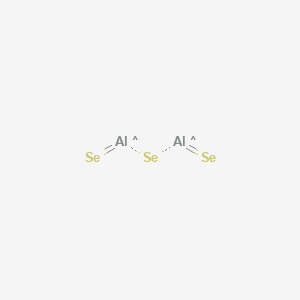

![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
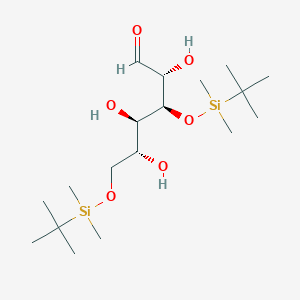
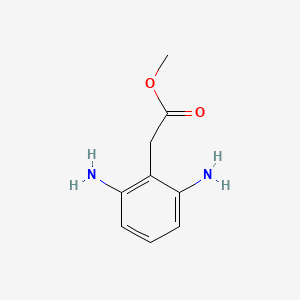
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
